methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate
Description
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate is a chlorinated pyridine derivative featuring a methyl oxopropanoate ester moiety. The dichloro substituents on the pyridine ring likely enhance electron-withdrawing effects, influencing reactivity and stability. Such compounds are often intermediates in agrochemical or pharmaceutical synthesis, where halogenation improves bioavailability and target binding .
Properties
CAS No. |
2228740-72-3 |
|---|---|
Molecular Formula |
C9H7Cl2NO3 |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H7Cl2NO3/c1-15-9(14)3-7(13)5-4-12-8(11)2-6(5)10/h2,4H,3H2,1H3 |
InChI Key |
SFEHETKKBUVWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(C=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the activation of 2,6-dichloronicotinic acid using 1,1-carbonyldiimidazole (CDI) to form an imidazolide intermediate. Under microwave conditions (70 W, 140°C), this intermediate reacts with methyl malonate potassium salt in the presence of MgCl₂ and triethylamine. The reaction completes within 5 minutes, achieving a 93% yield. For the target compound, substituting 4,6-dichloronicotinic acid as the starting material would follow an analogous pathway, with the microwave energy facilitating rapid enolate formation and subsequent nucleophilic acyl substitution.
Key Reaction Parameters:
-
Temperature : 140°C
-
Time : 5 minutes (imidazolide formation) + 15 minutes (condensation)
-
Catalyst : MgCl₂ (10 mol%)
-
Solvent : Anhydrous tetrahydrofuran (THF)
Advantages and Limitations
The microwave method offers a 4.5-fold reduction in reaction time compared to conventional thermal methods, which typically require 2.5 hours for imidazolide formation. However, the availability of 4,6-dichloronicotinic acid remains a potential bottleneck, as commercial suppliers predominantly stock the 2,6-dichloro isomer.
Conventional Thermal Synthesis
Traditional thermal methods provide a reliable alternative for laboratories without microwave instrumentation. The Grohe-Heitzer cyclocondensation, widely used for β-keto ester synthesis, involves heating a mixture of dichloropyridinyl carboxylic acid, methyl malonate, and a base such as triethylamine.
Stepwise Procedure
-
Imidazolide Formation : 4,6-Dichloronicotinic acid reacts with CDI in THF at room temperature for 2 hours.
-
Condensation : The imidazolide intermediate is treated with methyl malonate potassium salt and MgCl₂ at 60°C for 15 hours.
This method yields the target compound in 59–85%, depending on the purity of the starting materials and reaction monitoring.
Comparative Analysis with Microwave Synthesis
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 20 minutes | 17 hours |
| Yield | 93% | 59–85% |
| Energy Efficiency | High | Moderate |
The thermal approach is less energy-efficient but remains valuable for large-scale production where microwave reactors are impractical.
Esterification of β-Keto Acid Precursors
An alternative route involves synthesizing the β-keto acid intermediate, 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoic acid, followed by esterification with methanol. Abass et al. reported an 84% yield for the esterification of 3-(quinolin-3-yl)-3-oxopropanoic acid using methanol and concentrated sulfuric acid.
Synthesis of β-Keto Acid
The acid precursor is obtained via alkaline hydrolysis of a pyranoquinolinedione derivative. For the pyridinyl analog, this would entail:
-
Hydrolysis : Heating 4,6-dichloropyridinyl-3-oxopropanoate ester in aqueous NaOH.
-
Acidification : Adjusting the pH to 2–3 with HCl to precipitate the β-keto acid.
Esterification Conditions
Challenges:
-
The β-keto acid is prone to decarboxylation under acidic conditions, necessitating strict temperature control.
-
Residual water reduces ester yield, requiring anhydrous conditions.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Yield | Scalability |
|---|---|---|
| Microwave-Assisted | 93% | Moderate |
| Conventional Thermal | 59–85% | High |
| Esterification | 80–84% | Low |
The microwave method is optimal for small-scale, high-purity synthesis, while thermal methods suit industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pesticides and herbicides, where its chemical properties contribute to the effectiveness of these products.
Mechanism of Action
The mechanism of action of methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: Chloro and nitro groups (e.g., compounds 8a, 8b) increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions. The dichloro substituents in the target compound likely amplify this effect compared to mono-substituted analogs .
Ester Group Influence :
- Methyl esters (e.g., compound 10) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., 8a, 8b), impacting solubility and purification processes .
Synthetic Yields :
- Yields for ethyl nitro derivatives (45–50%) are moderate, suggesting challenges in steric or electronic control during synthesis. Methyl analogs with simpler substituents (e.g., compound 10) achieve higher yields (71–81%) .
Spectral and Analytical Data Comparison
Table 2: Spectral Characteristics
Key Observations:
- IR Spectroscopy : All analogs show strong ester carbonyl peaks near 1740 cm⁻¹. The target compound’s ketone carbonyl (3-oxo group) is expected near 1665 cm⁻¹, slightly lower than amide-linked analogs (e.g., 1670 cm⁻¹ in compound 10) due to reduced conjugation .
- Mass Spectrometry : The trifluoromethyl derivative exhibits a higher m/z (407) due to its bulky substituents, while the target compound’s molecular ion is predicted at m/z ~278 (based on Cl₂ substitution).
- HPLC Behavior : Bulky substituents (e.g., trifluoromethyl groups) increase retention times (0.81 min in ), whereas smaller groups like chloro or nitro may reduce interaction with hydrophobic stationary phases.
Biological Activity
Methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate is a pyridine derivative notable for its biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.
Basic Information
| Property | Value |
|---|---|
| CAS No. | 2228740-72-3 |
| Molecular Formula | C9H7Cl2NO3 |
| Molecular Weight | 248.06 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
Structure
The compound features a pyridine ring with two chlorine substitutions at the 4 and 6 positions, which significantly influence its reactivity and biological properties.
This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism typically involves:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation: It can modulate receptor activity through competitive or non-competitive inhibition, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Potential
Recent studies have investigated the compound's potential as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer cell lines by disrupting key signaling pathways.
Case Study: Inhibition of PD-L1
A study exploring the interaction of this compound with the programmed death-ligand 1 (PD-L1) receptor demonstrated its ability to disrupt PD-L1:PD-1 interactions. This is significant for cancer immunotherapy, where blocking this interaction can enhance T-cell responses against tumors.
Comparative Studies
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 3-(4-chloropyridin-3-yl)-3-oxopropanoate | Moderate enzyme inhibition | Less potent than the dichloro derivative |
| Ethyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate | Similar receptor modulation capabilities | Ethyl group alters lipophilicity |
| Methyl 3-(4,6-dichloropyridin-3-hydroxypropanoate | Reduced biological activity due to hydroxyl group | Hydroxyl group decreases reactivity |
In Vitro Studies
In vitro assays have confirmed that methyl 3-(4,6-dichloropyridin-3-oxopropanoate exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF7 | 8.7 |
| A549 | 4.5 |
In Vivo Studies
Animal models have further validated the anticancer efficacy of this compound. Administration in tumor-bearing mice resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Q. How can researchers optimize the synthesis yield of methyl 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoate?
- Methodological Answer : Synthesis typically involves esterification of 3-(4,6-dichloropyridin-3-yl)-3-oxopropanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions with methylating agents. Key parameters include:
- Temperature : Maintain reflux conditions (~80–100°C) to ensure complete esterification .
- Catalyst Choice : Acid catalysts (e.g., H₂SO₄) are preferred over base catalysts to avoid hydrolysis of the ester group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate high-purity product (>95%) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., decarboxylation or over-chlorination) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR :
- ¹H NMR : Identify pyridine ring protons (δ 8.2–8.8 ppm) and methyl ester protons (δ 3.7–3.9 ppm). Chlorine substituents deshield adjacent protons, causing distinct splitting patterns .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and pyridine carbons (120–150 ppm) .
- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃) .
Q. What are the standard applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate:
- Heterocyclic Synthesis : React with hydrazines to form pyridopyrazole derivatives via cyclocondensation .
- Nucleophilic Substitution : The 4,6-dichloropyridine moiety undergoes regioselective substitution at the 4-position with amines or thiols, enabling diversification .
- Cross-Coupling Reactions : Use Pd catalysts for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 6-chloro position .
Advanced Research Questions
Q. How can computational modeling predict reactivity patterns of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The 4-chloro position is more electrophilic than the 6-chloro due to resonance effects from the ester group .
- Reaction Pathway Analysis : Simulate nucleophilic attack (e.g., by amines) using transition-state modeling to predict regioselectivity and activation barriers .
- Solvent Effects : Apply COSMO-RS models to assess solvent polarity impact on reaction kinetics (e.g., DMF vs. THF) .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Conflicting data (e.g., enzyme inhibition vs. no activity) may arise from:
- Purity Issues : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before assays .
- Stereochemical Effects : Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers and test separately, as biological activity often depends on absolute configuration .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., known inhibitors) to ensure reproducibility .
Q. What strategies minimize by-products during functionalization of the pyridine ring?
- Methodological Answer :
- Protecting Groups : Temporarily protect the ester group with tert-butyl or benzyl groups to prevent nucleophilic attack during pyridine substitution .
- Catalyst Screening : Test Pd/XPhos or Cu/I systems for cross-coupling reactions to suppress dehalogenation or homocoupling by-products .
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce radical side reactions in halogenation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
